![molecular formula C15H19N3O3S2 B10972610 methyl {[5-(5-methylthiophen-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B10972610.png)
methyl {[5-(5-methylthiophen-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl {[5-(5-methylthiophen-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a complex organic compound featuring a triazole ring, a thiophene ring, and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {[5-(5-methylthiophen-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Attachment of the Tetrahydrofuran Moiety: This step often involves the use of a tetrahydrofuran derivative, which can be attached through nucleophilic substitution or other suitable reactions.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the thiophene ring, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring or the triazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines or thiols under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. The presence of the triazole ring suggests possible applications in enzyme inhibition or as a ligand for metal ions.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as conductivity or stability. Its unique structure may also make it useful in the development of sensors or catalysts.
Mechanism of Action
The mechanism of action of methyl {[5-(5-methylthiophen-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The triazole ring could play a key role in binding to metal ions or other molecular targets, while the thiophene and tetrahydrofuran moieties could influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Methyl {[5-(5-methylthiophen-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate: This compound is unique due to the combination of the triazole, thiophene, and tetrahydrofuran moieties.
5-(5-Methylthiophen-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the acetate group.
4-(Tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol: Lacks the thiophene ring and acetate group.
Uniqueness
The uniqueness of this compound lies in its multi-functional structure, which combines several reactive and bioactive moieties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H19N3O3S2 |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
methyl 2-[[5-(5-methylthiophen-3-yl)-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
InChI |
InChI=1S/C15H19N3O3S2/c1-10-6-11(8-22-10)14-16-17-15(23-9-13(19)20-2)18(14)7-12-4-3-5-21-12/h6,8,12H,3-5,7,9H2,1-2H3 |
InChI Key |
FTBWHPUFXDXZBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CS1)C2=NN=C(N2CC3CCCO3)SCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-yl]furan-2-carboxamide](/img/structure/B10972529.png)
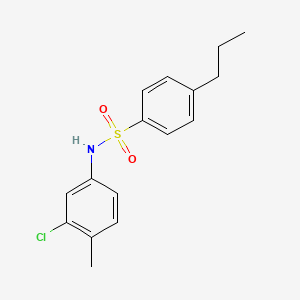
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide](/img/structure/B10972532.png)
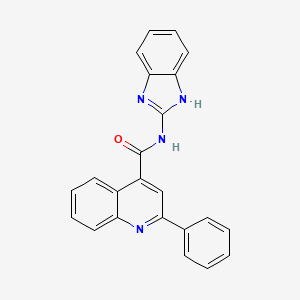
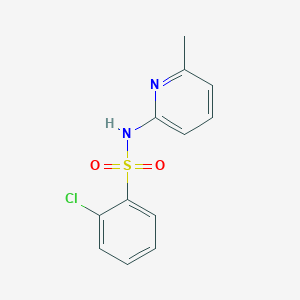

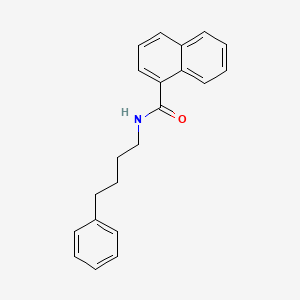
![3-{[3-(Cyclopropylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10972552.png)
![2-(Biphenyl-4-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone](/img/structure/B10972572.png)
![N-[3-(phenylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]pyrazine-2-carboxamide](/img/structure/B10972579.png)
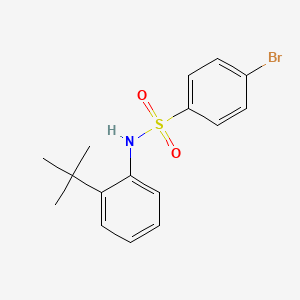
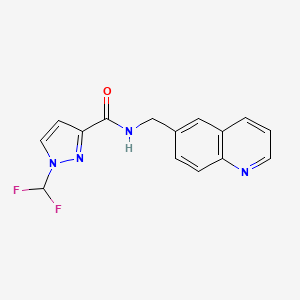
![N-[1-(furan-2-yl)ethyl]ethane-1,2-diamine](/img/structure/B10972597.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-{[5-(propan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10972602.png)
